

# Thermal and photostability of Direct yellow 28

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## Compound of Interest

Compound Name: Direct yellow 28

Cat. No.: B12091073

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## Introduction to Direct Yellow 28 (C.I. 19555)

**Direct Yellow 28**, identified by the Colour Index number C.I. 19555 and CAS number 8005-72-9, is a synthetic anionic dye belonging to the stilbene-azo class.<sup>[1][2]</sup> Its molecular formula is  $C_{28}H_{18}N_4Na_2O_6S_4$ .<sup>[2]</sup> As a direct dye, it is primarily utilized in the coloration of cellulosic fibers such as cotton and viscose, as well as for dyeing wool, silk, polyamide, paper, and leather.<sup>[1][2]</sup> <sup>[3]</sup> The dye is characterized by its bright, reddish-yellow hue and its solubility in water, which is a key property for its application in aqueous dyeing processes.<sup>[1][4]</sup> **Direct Yellow 28** is noted for its good resistance to chlorine, various reducing agents, and its stability in the presence of copper and iron ions in the dye bath.<sup>[2][4]</sup> However, like many organic colorants, its stability under thermal stress and exposure to light is a critical parameter for its application and longevity.<sup>[1]</sup>

## Thermal Stability

The thermal stability of an azo dye is crucial for its application in high-temperature dyeing processes and for the durability of the colored material. While specific thermogravimetric data for **Direct Yellow 28** is not extensively available in public literature, its thermal behavior can be predicted based on the analysis of analogous azo dyes.

## Predicted Thermal Behavior

The thermal degradation of complex azo dyes like **Direct Yellow 28** is expected to be a multi-stage process.<sup>[5]</sup> An initial weight loss below 150°C is typically attributable to the evaporation of moisture absorbed by the dye powder.<sup>[5]</sup> The primary decomposition of the organic structure is anticipated to occur at higher temperatures, generally in the range of 200°C to 500°C.<sup>[5]</sup> The

azo bond (-N=N-) is often the most thermally labile linkage in these molecules.<sup>[5][6]</sup> Studies on various azobenzene derivatives show decomposition onset temperatures ranging from 150°C to 350°C.<sup>[5]</sup> For instance, some metal-complex azo dyes are stable up to 300°C.<sup>[5]</sup>

## Quantitative Thermal Analysis Data (Analogous Azo Dyes)

To provide a framework for understanding the potential thermal properties of **Direct Yellow 28**, the following table summarizes experimental data from the thermal analysis of other azobenzene dyes. This data should be considered illustrative and would need to be confirmed by direct experimental analysis of **Direct Yellow 28**.

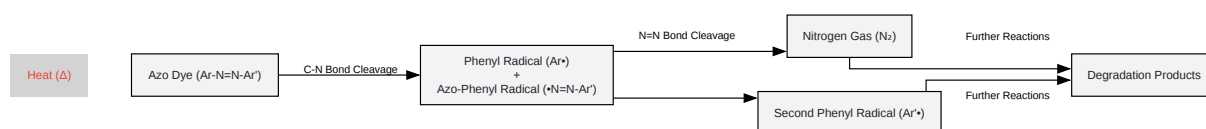
Parameter	Value Range (°C)	Method	Comments
Onset of Decomposition (T <sub>onset</sub> )	200 - 250	TGA	The temperature at which significant thermal decomposition begins. <sup>[5]</sup>
Temperature of Max. Decomposition Rate (T <sub>max</sub> )	218 - 334	DTG	The peak of the derivative thermogravimetry (DTG) curve, indicating the highest rate of weight loss. <sup>[5][6]</sup>
Melting Point (T <sub>m</sub> )	~225	DSC	Some complex bis-azo dyes melt shortly before decomposition begins. <sup>[7]</sup>

## Probable Thermal Degradation Pathway

The thermal degradation of azo dyes is generally initiated by the cleavage of the weakest chemical bonds. The azo group (-N=N-) and the C-N bonds connecting it to the aromatic

structures are typically the most susceptible to thermal cleavage.[5][6] The process likely proceeds via a free-radical mechanism.

- Initiation: Homolytic cleavage of a C-N bond to form a phenyl radical and an azo-phenyl radical.
- Propagation: The azo-phenyl radical subsequently loses a molecule of nitrogen gas ( $N_2$ ) to form a second phenyl radical.[6]
- Termination: These highly reactive radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of smaller degradation products.



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Caption: General thermal degradation pathway for azo dyes.

## Photostability

Photostability, or light fastness, is a critical property for dyes, determining their resistance to fading upon exposure to light. Useful dyes must exhibit a high degree of photolytic stability.[8]

## Light Fastness of Direct Yellow 28

**Direct Yellow 28** generally exhibits moderate to good light fastness. Published data rates its fastness on a scale of 1-8 (where 8 is the highest stability) as follows:

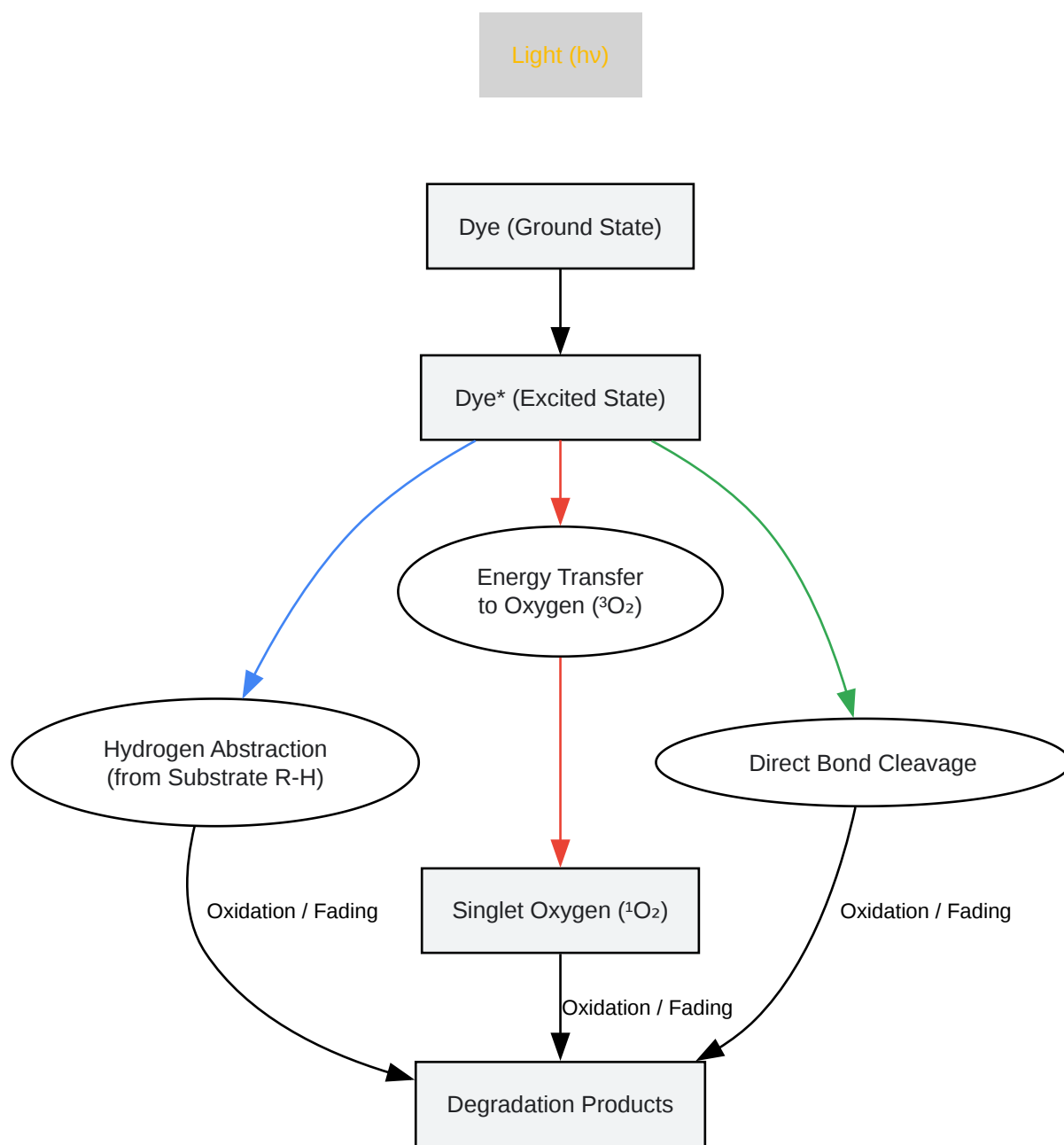
Light Fastness Rating	Scale/Standard	Source
4-5	Not specified	[1]
6	ISO	[2]
4	Not specified	[3]

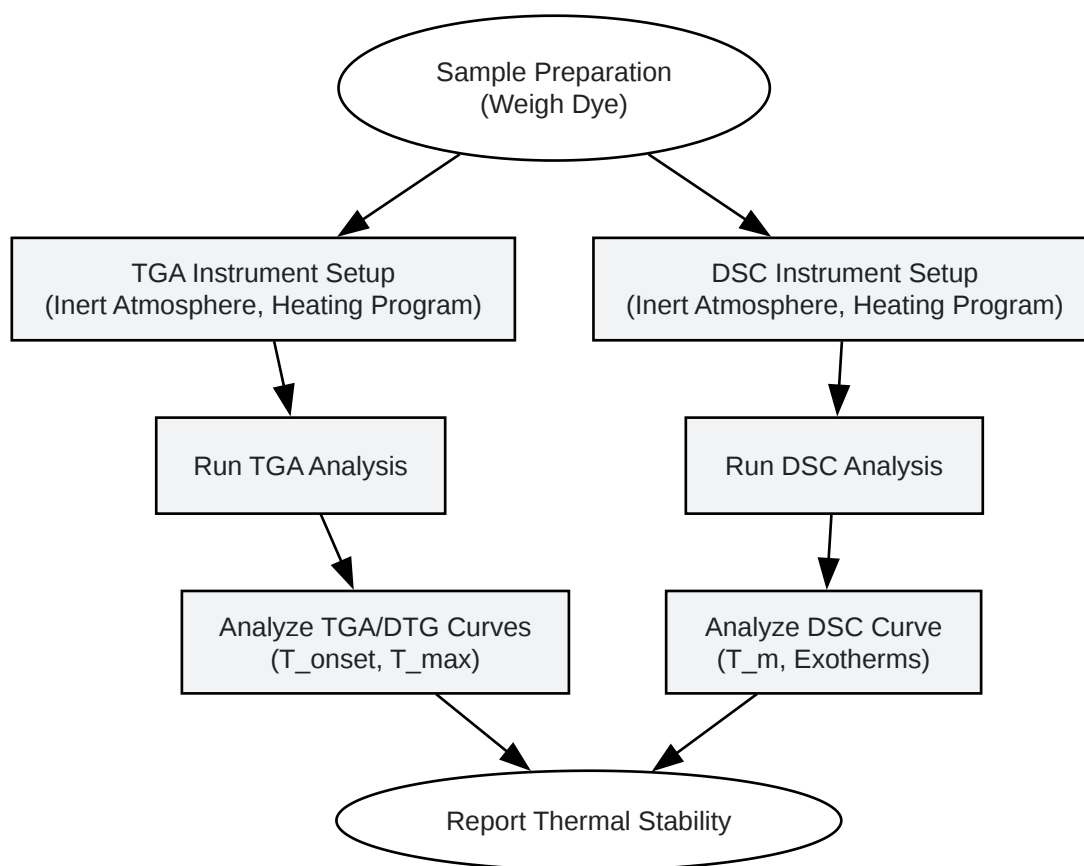
The photostability of azo dyes can be influenced by their environment. While stable in pure water, the photodecomposition of **Direct Yellow 28** can be accelerated by the presence of natural humic materials, likely through oxidation by singlet oxygen or other radical species.[8]

## Probable Photodegradation Pathway

The photodegradation of azo dyes is a complex process that can occur through several mechanisms, often initiated by the absorption of UV or visible light, promoting the dye molecule to an excited state.

- Excitation: The dye molecule absorbs a photon ( $h\nu$ ), transitioning to an excited singlet or triplet state.
- Reaction Initiation: The excited dye can undergo several reactions:
  - Hydrogen Abstraction: The excited dye may abstract a hydrogen atom from a substrate (like a cellulose fiber) or solvent, initiating a radical chain reaction.[9]
  - Reaction with Oxygen: The excited dye can transfer energy to molecular oxygen ( $^3\text{O}_2$ ) to form highly reactive singlet oxygen ( $^1\text{O}_2$ ), which then oxidizes the dye molecule. This is a common pathway for photofading.
  - Direct Bond Cleavage: The energy from the absorbed photon can be sufficient to directly cleave the azo bond ( $-\text{N}=\text{N}-$ ), leading to the formation of aromatic amines or other degradation products.[10]





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